2-Fluoro-6-(thiazolidin-3-yl)benzaldehyde
CAS No.: 1713160-85-0
VCID: VC2744363
Molecular Formula: C10H10FNOS
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.

Description |
2-Fluoro-6-(thiazolidin-3-yl)benzaldehyde is a synthetic organic compound characterized by the presence of a benzaldehyde group substituted with a fluorine atom and a thiazolidine ring. This compound belongs to the class of heterocyclic compounds, which are widely studied for their diverse biological and chemical properties. The integration of the thiazolidine moiety and fluorine substitution in the benzaldehyde structure enhances its reactivity and potential applications in medicinal chemistry, agrochemicals, and materials science. Structural CharacteristicsMolecular Formula: C10H8FNOS
The presence of both electron-withdrawing (fluorine) and electron-donating groups (thiazolidine) in the molecule contributes to its unique chemical reactivity. Synthesis of 2-Fluoro-6-(thiazolidin-3-yl)benzaldehydeGeneral Synthetic Pathway:
This synthetic approach allows for modifications to enhance the compound's properties for specific applications. Medicinal ChemistryThe compound's structure suggests potential applications in drug discovery:
AgrochemicalsThe fluorinated benzaldehyde core can be tailored for use in pesticides or herbicides due to its ability to disrupt biological processes in pests . Material ScienceThe compound's functional groups may allow it to serve as a precursor for advanced materials, such as polymers or coatings with specific electronic or thermal properties. Biological EvaluationPharmacological Activities:
These findings suggest that 2-Fluoro-6-(thiazolidin-3-yl)benzaldehyde could be a candidate for further biological evaluation. Analytical Data
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CAS No. | 1713160-85-0 | ||||||||||
Product Name | 2-Fluoro-6-(thiazolidin-3-yl)benzaldehyde | ||||||||||
Molecular Formula | C10H10FNOS | ||||||||||
Molecular Weight | 211.26 g/mol | ||||||||||
IUPAC Name | 2-fluoro-6-(1,3-thiazolidin-3-yl)benzaldehyde | ||||||||||
Standard InChI | InChI=1S/C10H10FNOS/c11-9-2-1-3-10(8(9)6-13)12-4-5-14-7-12/h1-3,6H,4-5,7H2 | ||||||||||
Standard InChIKey | ZUFVTIKVHPMPJL-UHFFFAOYSA-N | ||||||||||
SMILES | C1CSCN1C2=C(C(=CC=C2)F)C=O | ||||||||||
Canonical SMILES | C1CSCN1C2=C(C(=CC=C2)F)C=O | ||||||||||
PubChem Compound | 86810620 | ||||||||||
Last Modified | Aug 16 2023 |
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